

Application of (R)-FL118 in Overcoming Irinotecan Resistance

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Compound of Interest

Compound Name: (R)-FL118
Cat. No.: B1672752

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Application Notes

(R)-FL118, a novel camptothecin analog, has demonstrated significant potential in overcoming both inherent and acquired resistance to irinotecan, a standard chemotherapeutic agent for colorectal cancer. Irinotecan's efficacy is often limited by drug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 and P-glycoprotein (P-gp/MDR1), which actively efflux the drug from cancer cells.^{[1][2][3]} FL118 circumvents this resistance mechanism as it is not a substrate for these efflux pumps.^{[1][2][4]} This allows FL118 to maintain high intracellular concentrations and exert its cytotoxic effects in irinotecan-resistant tumors.

The primary mechanism of action of FL118 involves the downregulation of key anti-apoptotic and DNA repair proteins. Notably, FL118 inhibits the expression of survivin, a member of the inhibitor of apoptosis (IAP) family.^{[5][6]} The suppression of survivin leads to a subsequent decrease in RAD51, a critical protein in the homologous recombination DNA repair pathway.^{[5][6]} By impairing DNA repair, FL118 enhances DNA damage and induces apoptosis in cancer cells, including those that have developed resistance to irinotecan's active metabolite, SN-38.^{[5][6]}

Furthermore, FL118 has been shown to inhibit other key survival proteins, including Mcl-1, XIAP, and cIAP2.^{[1][3]} This multi-targeted approach contributes to its potent anti-cancer activity and its ability to overcome resistance. Preclinical studies have consistently shown that FL118 is

significantly more potent than irinotecan and topotecan in inhibiting cancer cell growth and colony formation.^{[1][2]} In vivo xenograft models of irinotecan-resistant human colon and head-and-neck cancers have demonstrated that FL118 can effectively eliminate tumors.^[4] These findings underscore the potential of FL118 as a valuable therapeutic agent for patients with irinotecan-refractory cancers.

Quantitative Data Summary

The following tables summarize the comparative efficacy of FL118 and SN-38 (the active metabolite of irinotecan) in various cancer cell lines.

Table 1: In Vitro Efficacy of FL118 vs. Topotecan

Cell Line	Assay	Fold More Effective (FL118 vs. Topotecan)	Reference
HCT-8	Cell Growth Inhibition	≥25	[1]
HCT-8	Colony Formation	~25	[1]

Table 2: Comparative Efficacy of FL118 and SN-38 in Irinotecan-Resistant Cells

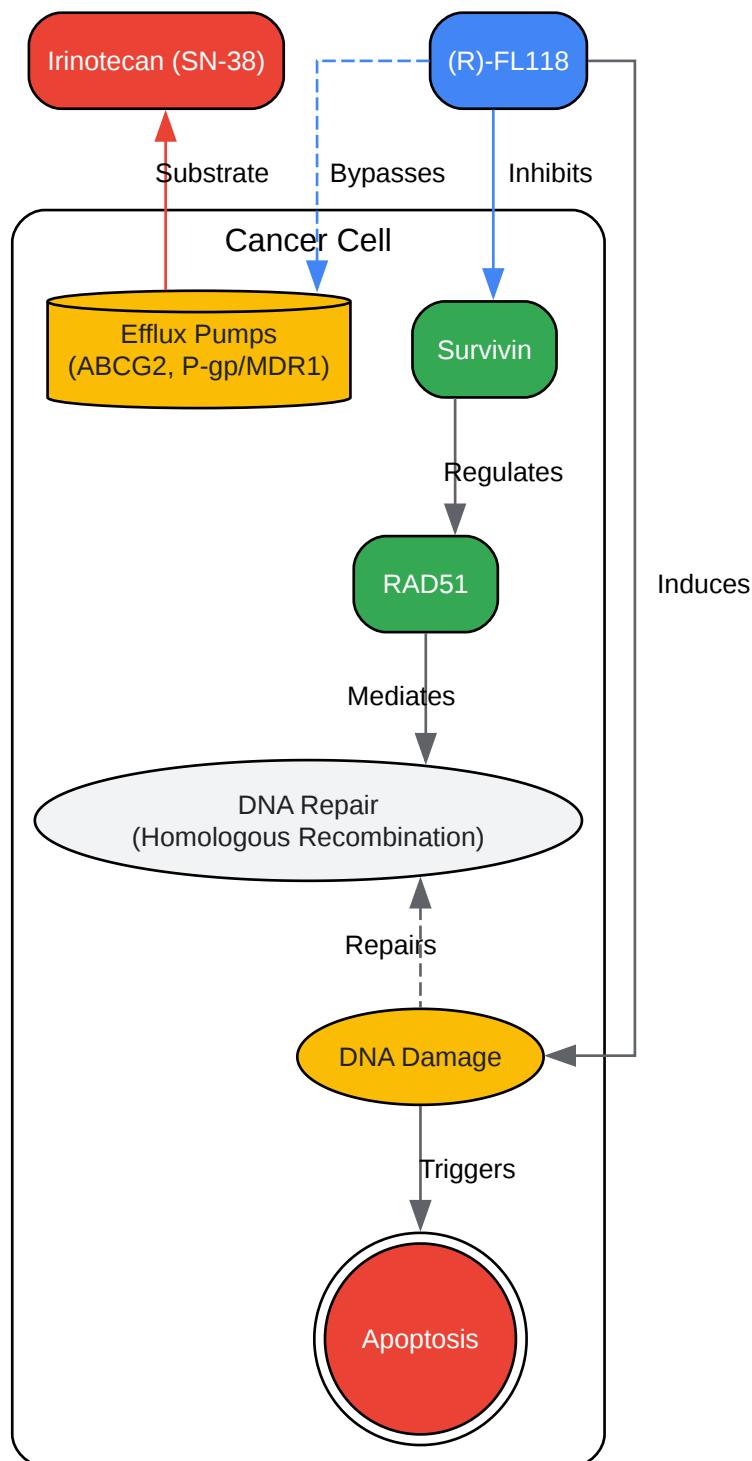
Cell Line	Drug	IC50 (approx.)	Notes	Reference
LOVO SN38R	FL118	Lower than SN-38	SN-38 resistant cell line	[6]
LOVO SN38R	SN-38	Higher than FL118	SN-38 resistant cell line	[6]

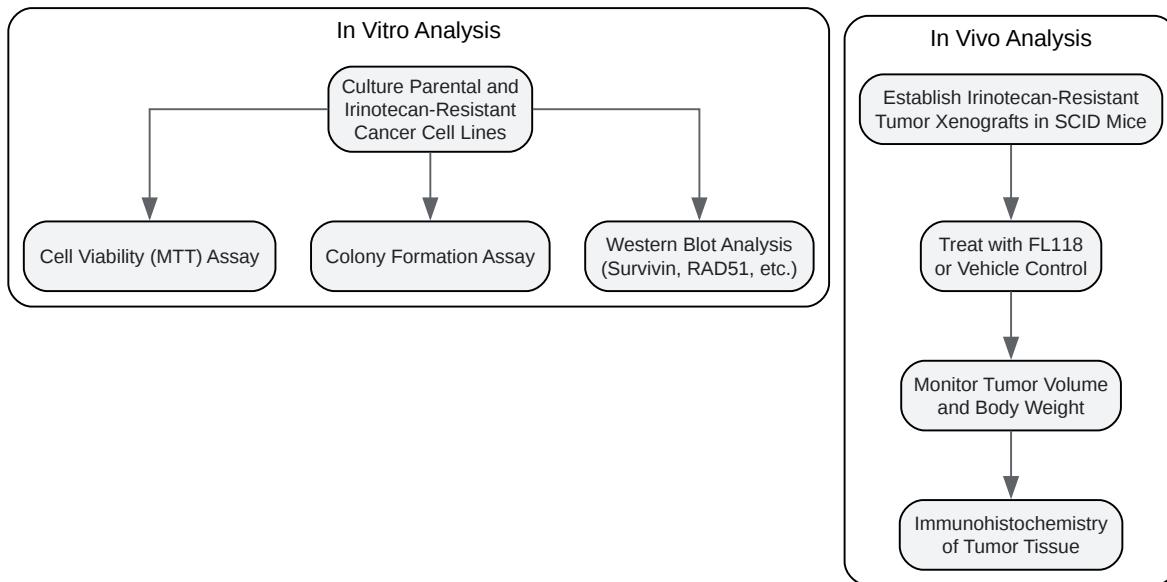
Table 3: In Vivo Antitumor Activity of FL118 in Irinotecan-Resistant Xenograft Model

Xenograft Model	Treatment	Outcome	Reference
LOVO SN38R	FL118	~40% reduction in tumor size	[6]

Signaling Pathways and Experimental Workflows

FL118 Mechanism in Overcoming Irinotecan Resistance





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